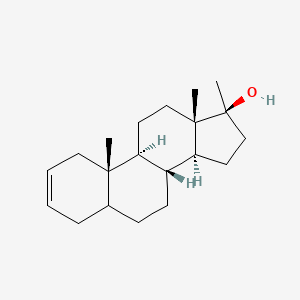

17a-Methyl-androst-2-ene-17b-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

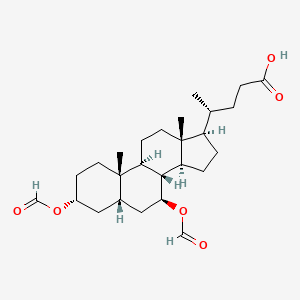

17a-Methyl-androst-2-ene-17b-ol: is a synthetic anabolic-androgenic steroid (AAS) known for its potent muscle-building properties. It is a derivative of Desoxymethyltestosterone (Madol) and is commonly used in prohormone supplements for its ability to promote significant muscle mass and strength gains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17a-Methyl-androst-2-ene-17b-ol typically involves the methylation of the parent steroid structure to enhance its anabolic properties and oral bioavailability. The process includes:

Protection of the 17b-hydroxy group: as a ketal.

Reduction of the C3 position: to an alcohol.

Formation of a p-toluenesulfonyl ester: at the C3 position.

Elimination reaction: to form the 2-ene structure.

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its classification as a controlled substance in many countries. the general approach involves large-scale chemical synthesis using the steps mentioned above, followed by purification and quality control processes to ensure the compound’s purity and potency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 17b-hydroxy group, leading to the formation of ketones.

Reduction: Reduction reactions can convert the 2-ene structure back to a saturated steroid.

Substitution: The 17a-methyl group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Formation of 17-keto derivatives.

Reduction: Formation of saturated steroids.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as a reference compound in the study of anabolic-androgenic steroids.

- Employed in the synthesis of other steroidal compounds for research purposes .

Biology:

- Investigated for its effects on muscle growth and androgen receptor binding.

- Studied for its potential impact on metabolic pathways and gene expression .

Medicine:

- Explored for its potential therapeutic applications in muscle-wasting diseases.

- Evaluated for its anabolic effects in clinical settings .

Industry:

- Utilized in the development of performance-enhancing supplements.

- Applied in the formulation of prohormone products for bodybuilding .

Mécanisme D'action

Mechanism: 17a-Methyl-androst-2-ene-17b-ol exerts its effects by binding to androgen receptors in muscle tissue, leading to the activation of anabolic pathways. This results in increased protein synthesis, muscle hypertrophy, and strength gains .

Molecular Targets and Pathways:

Androgen Receptors: Primary targets for the compound’s anabolic effects.

Protein Synthesis Pathways: Activation of mTOR and other signaling pathways involved in muscle growth.

Comparaison Avec Des Composés Similaires

Desoxymethyltestosterone (Madol): A precursor to 17a-Methyl-androst-2-ene-17b-ol with similar anabolic properties.

Methyl-DHT (Mestanolone): Another methylated steroid with comparable effects on muscle growth.

Halodrol: A prohormone with a similar structure and anabolic effects.

Uniqueness: this compound is unique due to its high oral bioavailability and potent anabolic effects, making it a popular choice in prohormone supplements. Its ability to promote significant muscle gains with relatively short cycles sets it apart from other similar compounds .

Propriétés

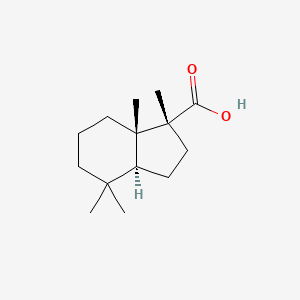

Formule moléculaire |

C20H32O |

|---|---|

Poids moléculaire |

288.5 g/mol |

Nom IUPAC |

(8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14?,15-,16+,17+,18+,19+,20+/m1/s1 |

Clé InChI |

FRVHJVATKMIOPQ-IWPZMOPJSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4[C@@]3(CC=CC4)C |

SMILES canonique |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)

![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)

![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)

![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)